1-(Trifluoromethyl)cyclopropanamine hydrochloride
Overview
Description
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C4H7ClF3N It is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride . Another approach involves an enantioselective cobalt-catalyzed process to produce trifluoromethyl-substituted cyclopropanes . The Corey-Chaykovsky reaction is also employed to synthesize cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities .
Industrial Production Methods: Industrial production methods for 1-(Trifluoromethyl)cyclopropanamine hydrochloride are not widely documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopropanamines.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s binding affinity and selectivity due to the high electronegativity of fluorine. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropanamine
- trans-2-(Trifluoromethyl)cyclopropanamine
Comparison: 1-(Trifluoromethyl)cyclopropanamine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base counterpart. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3(8)1-2-3;/h1-2,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJMCCWZHTXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920878 | |
Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112738-67-7 | |
Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trifluoromethyl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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